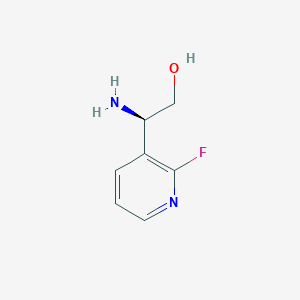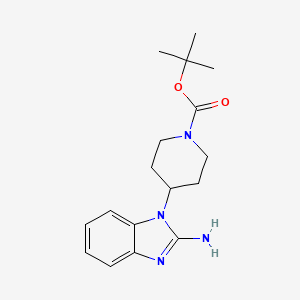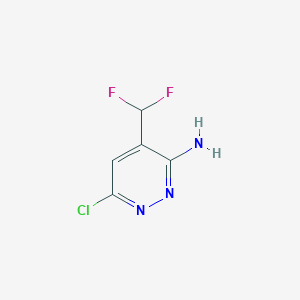
6-Chloro-4-(difluoromethyl)pyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-(difluoromethyl)pyridazin-3-amine is a chemical compound with the molecular formula C5H4ClF2N3. It is a derivative of pyridazine, a heterocyclic compound containing two nitrogen atoms in a six-membered ring.
準備方法
The synthesis of 6-Chloro-4-(difluoromethyl)pyridazin-3-amine typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often include the use of reagents such as chlorinating agents and difluoromethylating agents, with the reactions carried out under controlled temperatures and pressures .
化学反応の分析
6-Chloro-4-(difluoromethyl)pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling reactions.
科学的研究の応用
6-Chloro-4-(difluoromethyl)pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.
Biological Research: It serves as a tool compound in studying the biological effects of pyridazine derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
作用機序
The mechanism of action of 6-Chloro-4-(difluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases or other enzymes, thereby modulating cellular signaling pathways. The exact mechanism depends on the specific application and the biological target .
類似化合物との比較
6-Chloro-4-(difluoromethyl)pyridazin-3-amine can be compared with other pyridazine derivatives, such as:
3,6-Dichloro-4-(difluoromethyl)pyridazine: Similar in structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
6-Aryl-3(2H)-pyridazinone Derivatives: These compounds have different substituents at the 6-position and exhibit varied pharmacological activities, including calcium ion influx inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
特性
分子式 |
C5H4ClF2N3 |
|---|---|
分子量 |
179.55 g/mol |
IUPAC名 |
6-chloro-4-(difluoromethyl)pyridazin-3-amine |
InChI |
InChI=1S/C5H4ClF2N3/c6-3-1-2(4(7)8)5(9)11-10-3/h1,4H,(H2,9,11) |
InChIキー |
DNNMVGXQDMOKHR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NN=C1Cl)N)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



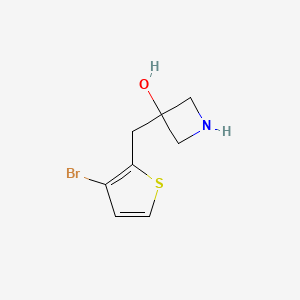
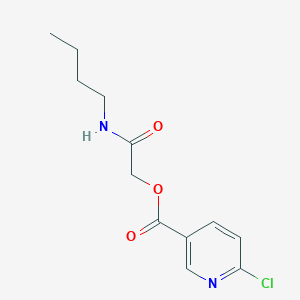

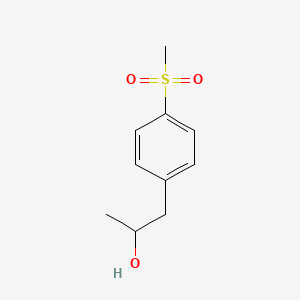
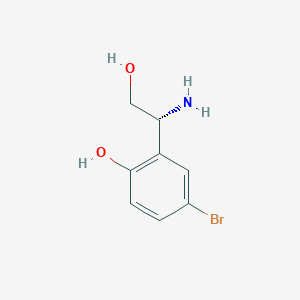
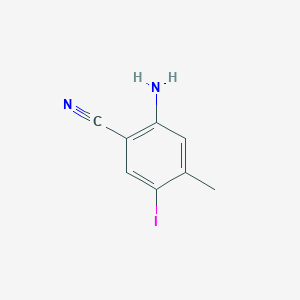
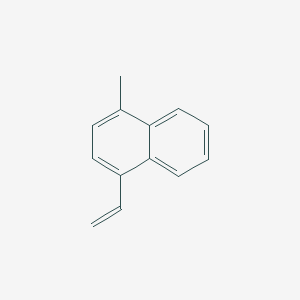
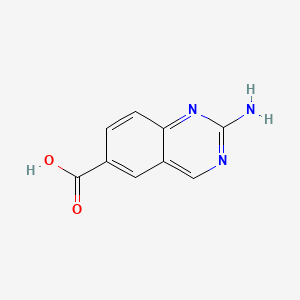

![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B15314970.png)
